molecular formula C20H10F2N2O3 B5168343 2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B5168343
M. Wt: 364.3 g/mol
InChI Key: NNYJXKBMRWSVRL-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties

Preparation Methods

The synthesis of 2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-step reaction process. One common method includes the condensation of 3,4-difluorobenzaldehyde with malononitrile and 4-hydroxycoumarin in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of tyrosine kinase receptors, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile include other chromene derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications

Properties

IUPAC Name

2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2N2O3/c21-13-6-5-9(7-14(13)22)15-12(8-23)20(24)27-19-16(15)17(25)10-3-1-2-4-11(10)18(19)26/h1-7,15H,24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYJXKBMRWSVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=C(C=C4)F)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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